3-Methyl-1-butene

Overview

Description

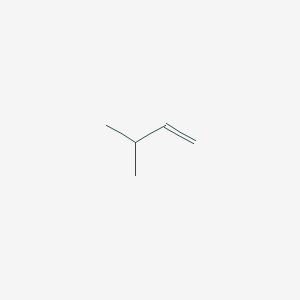

3-Methyl-1-butene, also known as isopentene, is an organic compound with the molecular formula C5H10. It is a colorless, volatile liquid with a disagreeable odor. This compound is an alkene, characterized by the presence of a carbon-carbon double bond, and is used primarily in organic synthesis .

Mechanism of Action

Target of Action

3-Methyl-1-butene is a type of alkene

Mode of Action

As an alkene, this compound can undergo addition reactions, such as hydrogenation . In the presence of a catalyst, two hydrogens can be added to the carbons of the double bond . This reaction is commonly used in the industrial production of polymers .

Biochemical Pathways

This compound can undergo a carbocation rearrangement, specifically a hydride shift . This process involves the shifting of a hydrogen atom from one carbon to another, resulting in the conversion of a secondary carbocation to a more stable tertiary carbocation .

Pharmacokinetics

It has a boiling point of 293 K and a fusion point of 104.64 K . Its critical temperature and pressure are 452.7 K and 35.3 bar, respectively .

Result of Action

In the context of polymerization, the introduction of this compound co-units can tailor the structure of crystalline polymers . For instance, it has been used in the asymmetric total synthesis of (−)-Linderol A, a potent inhibitor of melanin biosynthesis of cultured B-16 melanoma cells .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the phase transition of polymers containing this compound co-units shows strong dependence on the concentration of these co-units . Additionally, stretching can effectively accelerate phase transition for all polymers studied in this work .

Biochemical Analysis

Biochemical Properties

It is known that it can participate in various chemical reactions due to its unsaturated carbon atoms .

Cellular Effects

It has been suggested that the concentration of 3-Methyl-1-butene co-units can influence the phase transition of polymers .

Molecular Mechanism

It is known that it can participate in various chemical reactions due to its unsaturated carbon atoms .

Temporal Effects in Laboratory Settings

It has been suggested that the concentration of this compound co-units can influence the phase transition of polymers over time .

Metabolic Pathways

It is known that it can participate in various chemical reactions due to its unsaturated carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-butene can be synthesized through various methods. One common method involves the isomerization of isoprene alcohol in the presence of a catalyst. The catalyst typically used is a granular Raney nickel type metal alloy, which includes aluminum, nickel, and another metal such as chromium, zinc, molybdenum, or iron. The reaction is carried out at temperatures ranging from 50 to 120 degrees Celsius .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. It can also be obtained through the catalytic cracking of hydrocarbons or the dehydrogenation of isopentane .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-butene undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents.

Reduction: Can be reduced to form alkanes.

Substitution: Undergoes halogenation reactions.

Polymerization: Can polymerize in the presence of catalysts.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.

Substitution: Halogens like chlorine or bromine.

Polymerization: Catalysts such as metallocenes and methylalumoxane.

Major Products:

Oxidation: Forms alcohols or ketones.

Reduction: Produces alkanes.

Substitution: Yields halogenated alkanes.

Polymerization: Results in polybutene.

Scientific Research Applications

3-Methyl-1-butene has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Utilized in the synthesis of biologically active compounds.

Medicine: Involved in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of synthetic rubber and other industrial chemicals.

Comparison with Similar Compounds

1-Butene: Another alkene with the formula C4H8, differing by one carbon atom.

2-Methyl-1-butene: An isomer of 3-Methyl-1-butene with the methyl group attached to the second carbon atom.

2-Methyl-2-butene: Another isomer with the double bond between the second and third carbon atoms.

Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of products it forms in chemical reactions. Its branched structure can affect the physical properties and the behavior of the compound in polymerization reactions, making it distinct from its linear and other branched isomers .

Biological Activity

3-Methyl-1-butene (C5H10) is an unsaturated hydrocarbon classified as an alkene, specifically one of the isomers of pentene. This compound has garnered attention due to its various biological activities and potential implications in environmental chemistry and human health.

- Molecular Weight: 70.13 g/mol

- Density: 681 kg/m³

- Flash Point: Low, indicating flammability

- Chemical Structure: Contains a double bond between the first and second carbon atoms, contributing to its reactivity.

Biological Effects and Toxicology

This compound is primarily encountered as a by-product during petroleum processing and is not a naturally occurring metabolite in biological systems. Its biological effects are largely associated with exposure through inhalation or ingestion, leading to potential respiratory issues and other toxicological effects due to its volatile nature .

Health Hazards

Environmental Impact

Research has investigated the atmospheric fate of this compound, particularly its gas-phase reactions with hydroxyl radicals (OH) in the presence of nitric oxide (NO). Understanding these reactions is crucial for modeling atmospheric chemistry and predicting the impact of pollutants on air quality.

Polymerization Potential

This compound can undergo polymerization, which is the process of linking molecules together to form polymers. Studies have explored its polymerization using homogeneous metallocene catalysts and co-catalysts. This property could contribute to developing new materials with specific characteristics.

Metabolic Studies

Although this compound is not a naturally occurring metabolite, it has been detected in human blood, indicating exposure through environmental or occupational sources. It has been proposed as a potential biomarker for certain dietary intakes, such as sweet oranges (Citrus sinensis), suggesting that it may play a role in human exposome studies .

Comparative Analysis with Related Compounds

The following table summarizes some key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| This compound | C5H10 | Alkene; flammable; irritant; potential polymer precursor |

| Isoprene | C5H8 | Diene; used in rubber production; more reactive than alkenes |

| 1-Pentene | C5H10 | Straight-chain alkene; used in polymer production |

| 2-Pentene | C5H10 | Isomeric form; exists in cis and trans configurations |

Case Study: Toxicological Assessment

A study assessing the toxicological profile of various alkenes, including this compound, highlighted its irritant properties and potential respiratory effects upon exposure. The research emphasized the need for further investigation into long-term exposure impacts on human health.

Research Findings

Recent findings indicate that while this compound is not widely studied, its presence in human blood suggests significant exposure risks. The compound's role as a potential biomarker for dietary sources warrants further exploration to understand its implications for health and nutrition better .

Properties

IUPAC Name |

3-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-4-5(2)3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQXBTXEYZIYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-05-6 | |

| Record name | Poly(3-methyl-1-butene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7060336 | |

| Record name | 3-Methyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Gas or Vapor; Liquid, Colorless, extremely volatile liquid or gas; [Hawley] Gaseous above 20 deg C; [CHEMINFO] | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

20.1 °C | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 20 °F (NFPA, 2010), -57 °C, BELOW 20 °F (BELOW -7 °C) (CLOSED CUP) | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in benzene; miscible in ethanol and ethyl ether, In water, 130 mg/l @ 25 °C. | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.6213 @ 25 °C/4 °C | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

903 mm Hg @ 25 °C | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

... gas | |

CAS No. |

563-45-1 | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I08ZWX8BKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-168.5 °C | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyl-1-butene?

A1: this compound has the molecular formula C5H10 and a molecular weight of 70.13 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, [] 13C nuclear magnetic resonance (NMR) analysis has been conducted on poly(this compound), providing valuable information about its tacticity. []

Q3: How does the position of the double bond in this compound affect its reactivity in cationic polymerization?

A3: Studies have shown that the position of the double bond in this compound significantly influences its reactivity in cationic polymerization. In comparative studies with other C5 olefins, this compound exhibited lower reactivity than isomers like 2-methyl-1-butene and 2-methyl-2-butene. [] This difference in reactivity is attributed to the stability of the carbocation intermediate formed during the polymerization process.

Q4: Can this compound be used as a co-monomer in polymerization reactions?

A4: Yes, this compound can be copolymerized with other olefins, such as ethylene and propylene, using homogeneous catalysts like metallocenes in the presence of methylaluminoxane (MAO). [, ] The incorporation of this compound, even in small amounts, can significantly impact the properties of the resulting copolymers, such as melting temperature. []

Q5: What is the role of this compound in the production of jet fuel?

A5: this compound is a potential feedstock for the production of jet fuel. It can be used as a low-weight olefin in metathesis reactions with natural oil feedstocks, followed by hydrogenation to produce jet fuel hydrocarbons with desired carbon chain lengths (C5-C16). []

Q6: How does water poisoning affect the catalytic activity of palladium catalysts in isoprene-selective hydrogenation, and what is the role of this compound in this process?

A6: Water poisoning of eggshell Pd/δ-Al2O3 catalysts negatively impacts their performance in isoprene-selective hydrogenation. [] Specifically, it suppresses isoprene hydrogenation and the double bond migration of 2-methyl-1-butene and this compound to 2-methyl-2-butene, while slightly favoring the formation of isopentenes. [] This is attributed to the adsorbed water weakening the bond strength between CO and palladium, impacting hydrogen adsorption and β-hydride formation. []

Q7: Have there been any computational studies on the reactions of this compound?

A7: Yes, theoretical studies have investigated the kinetics of hydrogen atom abstraction from this compound by molecular oxygen (O2). [] Density functional theory calculations were used to determine rate constants, providing insights into the combustion behavior of fuels with allylic hydrogen atoms. []

Q8: What insights do molecular orbital calculations provide about the hydrogenation of isoprene, particularly the selectivity for 2-methyl-1-butene over this compound?

A8: Molecular orbital calculations confirm a steric effect influencing isoprene hydrogenation selectivity. [] The calculations suggest that the adsorption of isoprene molecules with the double bond closer to the methyl group is weaker compared to adsorption on the other side of the double bond. [] This weaker adsorption likely contributes to the preferential formation of 2-methyl-1-butene over this compound during hydrogenation. []

Q9: How does temperature affect the cationic isomerization polymerization of this compound?

A9: Temperature significantly influences the molecular weight and structure of poly(this compound) during cationic isomerization polymerization using AlCl3 catalyst in ethyl chloride solvent. [] Increasing the temperature generally leads to a decrease in molecular weight. [] Additionally, the ratio of 1,3-enchainments to 1,2-units in the polymer chain (structure ratio) is temperature-dependent. [] At very low temperatures (-100°C and below), a significant increase in 1,3-unit formation is observed, indicating a shift in the polymerization mechanism. []

Q10: What are the environmental implications of this compound and its degradation products in cannabis vaping aerosols?

A10: Research indicates that this compound is a significant degradation product of both Δ9-tetrahydrocannabinol (THC) and terpenes during cannabis vaping. [] It forms alongside other compounds like isoprene, 2-methyl-2-butene, and 3-methylcrotonaldehyde. [] While the long-term environmental impact of these specific compounds released from vaping requires further investigation, their presence highlights the need for comprehensive assessments of the environmental consequences of cannabis vaping. []

Q11: How is this compound relevant to research in different scientific disciplines?

A11: this compound finds relevance across various scientific disciplines:

- Polymer Chemistry: Its use as a co-monomer influences polymer properties, offering insights into structure-property relationships. [, , ]

- Catalysis: It serves as a model compound to investigate catalytic isomerization and disproportionation reactions, aiding in the development of efficient catalysts. []

- Combustion Chemistry: Theoretical studies on its reaction with oxygen improve our understanding of fuel combustion processes and aid in developing accurate combustion models. []

- Environmental Science: Its presence as a degradation product in cannabis vaping aerosols necessitates investigations into its environmental fate and potential impact. []

- Food Science: It is identified as a component of the aroma profile of roasted white sesame seeds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.